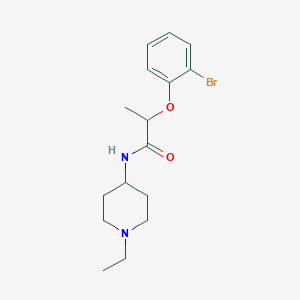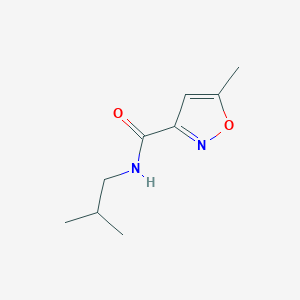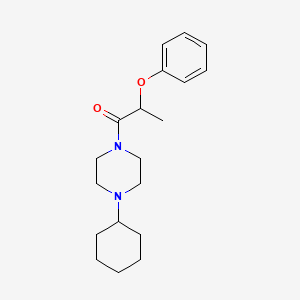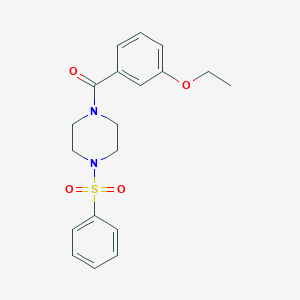![molecular formula C19H22N2O3S B4431571 N-[4-(4-morpholinylcarbonyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4431571.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-5-propyl-3-thiophenecarboxamide
Descripción general
Descripción
N-[4-(4-morpholinylcarbonyl)phenyl]-5-propyl-3-thiophenecarboxamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various aspects of cellular and molecular biology. In
Mecanismo De Acción
N-[4-(4-morpholinylcarbonyl)phenyl]-5-propyl-3-thiophenecarboxamide is metabolized in the body to form MPP+, which is toxic to dopaminergic neurons in the substantia nigra of the brain. This leads to a decrease in dopamine levels, which is a hallmark of Parkinson's disease. This compound has also been found to inhibit complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the induction of Parkinson's-like symptoms, the inhibition of complex I of the mitochondrial electron transport chain, and the induction of oxidative stress. This compound has also been found to induce apoptosis in a variety of cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[4-(4-morpholinylcarbonyl)phenyl]-5-propyl-3-thiophenecarboxamide in lab experiments is its ability to induce Parkinson's-like symptoms in animals, making it a valuable tool for studying the disease. However, this compound has some limitations, including its toxicity and the fact that it can only be used in animal models, which may not accurately reflect the human disease.
Direcciones Futuras
There are many future directions for research involving N-[4-(4-morpholinylcarbonyl)phenyl]-5-propyl-3-thiophenecarboxamide, including the development of new animal models for Parkinson's disease, the investigation of the role of mitochondria in cell death, and the development of new therapies for the disease. Other potential areas of research include the investigation of the mechanisms of apoptosis and the development of new methods for synthesizing this compound and related compounds.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research as a tool for studying various aspects of cellular and molecular biology. It has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying Parkinson's disease and other diseases. While this compound has some limitations, it remains an important tool for researchers in the field and has the potential to lead to new discoveries and therapies for a variety of diseases.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinylcarbonyl)phenyl]-5-propyl-3-thiophenecarboxamide has been widely used in scientific research as a tool for studying various aspects of cellular and molecular biology. It has been found to be particularly useful in the study of Parkinson's disease, as it can induce a Parkinson's-like syndrome in animals. This compound has also been used to study the role of mitochondria in cell death and to investigate the mechanisms of apoptosis.
Propiedades
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-2-3-17-12-15(13-25-17)18(22)20-16-6-4-14(5-7-16)19(23)21-8-10-24-11-9-21/h4-7,12-13H,2-3,8-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPQDPVIPQUKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B4431489.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B4431492.png)
![methyl [1-(1-adamantyl)propyl]carbamate](/img/structure/B4431500.png)


![ethyl 3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4431522.png)


![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4431563.png)
![5-methyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B4431567.png)



